molecular formula C24H27NO6 B12200491 2-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid

2-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid

Cat. No.: B12200491
M. Wt: 425.5 g/mol
InChI Key: ZBVLNKRDDHZZNS-UHFFFAOYSA-N
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Description

2-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of the benzofuro[3,2-g]chromen core, followed by the introduction of the propanoyl and butanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of benzofuran compounds possess significant antimicrobial properties. For instance, related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, indicating potential as new antimicrobial agents .
  • Antioxidant Properties :
    • The compound has been linked to high antioxidant activity. Related derivatives have shown DPPH scavenging percentages between 84.16% and 90.52%, which suggests a strong ability to neutralize free radicals and reduce oxidative stress .
  • Anti-inflammatory Effects :
    • The compound's structural features may contribute to its anti-inflammatory properties. Compounds with similar frameworks have exhibited substantial HRBC membrane stabilization percentages, indicating their potential in managing inflammatory conditions .
  • DNA Gyrase Inhibition :
    • Notably, some derivatives have been identified as potent inhibitors of E. coli DNA gyrase B, with IC50 values comparable to established antibiotics like ciprofloxacin. This suggests potential applications in treating bacterial infections resistant to conventional therapies .

Study on Antimicrobial Activity

A recent study focused on synthesizing various benzofuran derivatives and evaluating their antimicrobial efficacy. The results indicated that specific derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for further development as antimicrobial agents .

Antioxidant Activity Assessment

In another research effort, the antioxidant capacity of several synthesized compounds was assessed using the DPPH assay. Compounds similar to 2-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid demonstrated remarkable scavenging abilities, suggesting their potential utility in formulations aimed at combating oxidative stress-related diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialMIC values: 2.50 - 20 µg/mL
AntioxidantDPPH Scavenging: 84.16% - 90.52%
Anti-inflammatoryHRBC Stabilization: 86.70% - 99.25%
DNA Gyrase InhibitionIC50 comparable to ciprofloxacin

Mechanism of Action

The mechanism of action of 2-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid apart is its unique combination of functional groups and structural features, which may confer specific reactivity and biological activity not found in similar compounds.

Biological Activity

The compound 2-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid , also known by its CAS number 859139-16-5, is a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Structure

  • Molecular Formula : C22H23NO6
  • Molecular Weight : 397.42 g/mol

The structure includes a benzofurochromene core, which is known for various biological activities, particularly in cancer research.

Synonyms

  • Glycine, N-[1-oxo-3-(6,7,8,9-tetrahydro-4,11-dimethyl-2-oxo-2H-benzofuro[3,2-g]-1-benzopyran-3-yl)propyl]-

Anticancer Properties

Research indicates that compounds similar to this structure exhibit notable anticancer properties. For instance, studies have shown that derivatives of benzofurochromenes can inhibit the growth of various cancer cell lines.

Case Study: Cytotoxic Activity

In a study evaluating the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-468), it was found that certain structural modifications significantly enhanced their potency. The most effective compounds exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 2.94 µM to 12.2 µM against the MDA-MB-468 line .

CompoundCell LineGI50 (µM)Mechanism of Action
Compound 1jMCF-712.2Induces apoptosis
Compound 2fMDA-MB-4682.94PI3Kβ inhibition and apoptosis induction
Compound Ref 1MDA-MB-4685.2Inhibits Akt phosphorylation

The biological activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : Compounds exhibiting similar structures have been shown to induce programmed cell death in cancer cells through pathways involving PI3Kβ inhibition and Akt phosphorylation interference .
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .

Other Biological Activities

Beyond anticancer effects, there is emerging evidence suggesting that this compound may possess additional pharmacological properties:

  • Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : The presence of phenolic structures is often linked to antioxidant properties, which may contribute to the overall therapeutic profile of the compound.

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

2-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C24H27NO6/c1-4-18(23(27)28)25-20(26)10-9-14-12(2)16-11-17-15-7-5-6-8-19(15)30-22(17)13(3)21(16)31-24(14)29/h11,18H,4-10H2,1-3H3,(H,25,26)(H,27,28)

InChI Key

ZBVLNKRDDHZZNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)CCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC4=C3CCCC4)C

Origin of Product

United States

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